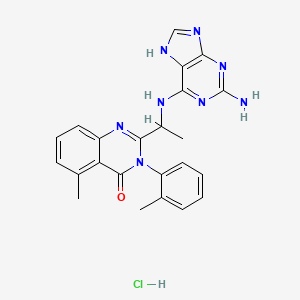

PKC beta II inhibitor H6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PKC beta II inhibitor H6 is a compound that specifically inhibits the activity of the protein kinase C beta II isozyme. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. The inhibition of protein kinase C beta II has been studied for its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders .

Preparation Methods

The synthesis of PKC beta II inhibitor H6 involves multiple steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically includes:

Step 1: Selection of a suitable aromatic or heteroaromatic core structure.

Step 2: Functionalization of the core structure with specific substituents that enhance the inhibitory activity.

Step 3: Optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yield and purity.

Industrial production methods may involve scaling up the synthetic route while ensuring consistency, safety, and cost-effectiveness. This often requires the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

PKC beta II inhibitor H6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its activity.

Substitution: The inhibitor can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Scientific Research Applications

PKC beta II inhibitor H6 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the role of protein kinase C beta II in various chemical pathways and reactions.

Biology: The inhibitor is employed in cell biology experiments to investigate the signaling pathways mediated by protein kinase C beta II and its impact on cellular functions.

Medicine: this compound is explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders. It is used in preclinical and clinical studies to evaluate its efficacy and safety.

Industry: The compound is utilized in the development of diagnostic assays and screening platforms for identifying new drug candidates targeting protein kinase C beta II

Mechanism of Action

PKC beta II inhibitor H6 exerts its effects by specifically binding to the active site of the protein kinase C beta II isozyme. This binding prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways mediated by protein kinase C beta II. The molecular targets and pathways involved include the regulation of cell proliferation, apoptosis, and differentiation. By blocking these pathways, the inhibitor can modulate cellular responses and potentially provide therapeutic benefits .

Comparison with Similar Compounds

PKC beta II inhibitor H6 is compared with other similar compounds, such as:

Bisindolylmaleimide I: Another inhibitor of protein kinase C beta II with a different chemical structure and binding affinity.

Gö 6976: A selective inhibitor of protein kinase C alpha and beta isozymes, used for comparative studies to understand the specificity and potency of this compound.

Enzastaurin: A protein kinase C beta inhibitor with clinical applications in cancer therapy.

The uniqueness of this compound lies in its specific binding affinity and inhibitory activity towards protein kinase C beta II, making it a valuable tool for studying the isozyme’s role in various biological processes and diseases .

Properties

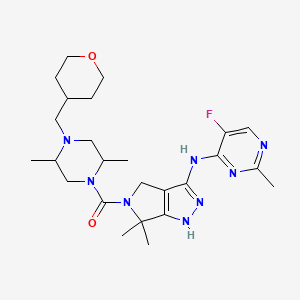

IUPAC Name |

[2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXZBPBWIGORKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37FN8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Sar-9, Met(O2)-11]-Substance P](/img/structure/B8081973.png)

![N-[3-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]phenyl]-2-phenylpropanamide](/img/structure/B8081992.png)

![(3R,4R,5E,10E,12E,14S,26R,26aS)-26-[[2-(Diethylamino)ethyl]sulfonyl]-8,9,14,15,24,25,26,26a-octahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone](/img/structure/B8081994.png)

![3-[5-[(1-Acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-methoxypyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B8082002.png)

![7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(13),5,7,9-tetraen-4-one](/img/structure/B8082006.png)

![[(1R,2R,3R,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B8082040.png)

![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B8082044.png)

![3-Quinolineacetic acid, 4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-a-(1,1-dimethylethoxy)-2-methyl-, (aS,4R)-](/img/structure/B8082048.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-[(2E)-2-[6-oxo-5-[3-(2H-tetrazol-5-yl)phenyl]cyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1H-pyrazol-3-one](/img/structure/B8082056.png)

![(3Z)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B8082075.png)